4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine
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Overview
Description
4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C10H14N4O5S and a molecular weight of 302.31 g/mol . This compound is characterized by the presence of a morpholine ring attached to a nitrobenzenesulfonyl group, which is further substituted with a hydrazinyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine typically involves the following steps:
Nitration: The initial step involves the nitration of benzenesulfonyl chloride to introduce a nitro group at the desired position.
Hydrazination: The nitrobenzenesulfonyl intermediate is then reacted with hydrazine to introduce the hydrazinyl group.
Morpholine Substitution: Finally, the hydrazinyl-nitrobenzenesulfonyl intermediate is reacted with morpholine to form the target compound.
The reaction conditions for each step may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-5-nitrobenzenesulfonyl)morpholine
- 4-(2-Hydrazinyl-5-chlorobenzenesulfonyl)morpholine
- 4-(2-Hydrazinyl-5-methylbenzenesulfonyl)morpholine
Uniqueness
4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonyl-4-nitrophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(14(15)16)7-10(9)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUTXMHJVIGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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